

# Application Notes and Protocols: Rhodium-Catalyzed Dehydrogenative Silylation with (R)-Dtbm-segphos

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## Compound of Interest

Compound Name: (R)-Dtbm-segphos

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## Introduction

Rhodium-catalyzed dehydrogenative silylation has emerged as a powerful tool for the enantioselective formation of carbon-silicon bonds through C-H bond activation. This methodology provides a direct and atom-economical route to valuable chiral organosilanes, which are versatile intermediates in organic synthesis and can be readily transformed into other functional groups, such as alcohols, through Tamao-Fleming oxidation. The use of the bulky and electron-rich chiral bisphosphine ligand, (R)-5,5'-Bis(di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)-4,4'-bi-1,3-benzodioxole, or **(R)-Dtbm-segphos**, has been instrumental in achieving high yields and excellent enantioselectivities in these transformations. [1][2] The steric bulk of the di-tert-butyl-methoxyphenyl substituents on the phosphine is crucial for both high reactivity and selectivity.[3]

These reactions typically involve the in-situ formation of a (hydrido)silyl ether from an alcohol or ketone, which then undergoes an intramolecular, rhodium-catalyzed C-H silylation.[4][5] A hydrogen acceptor, such as norbornene or cyclohexene, is often employed to facilitate the dehydrogenative process.[3] This protocol finds significant application in the desymmetrization of prochiral molecules, such as diarylmethanols and cyclopropylmethanols, to generate enantioenriched products.[3][6]

## Applications

The primary applications of this catalytic system lie in the asymmetric synthesis of chiral organosilanes. Key applications include:

- Enantioselective Silylation of Arene C-H Bonds: This method allows for the desymmetrization of diarylmethanols, leading to the formation of enantioenriched benzoxasiloles. These products can be further functionalized at the C-Si bond to introduce C-C, C-O, C-I, or C-Br bonds.[4]
- Enantioselective Silylation of Cyclopropyl C-H Bonds: This represents a significant advancement in the functionalization of alkyl C-H bonds, providing access to chiral cyclopropanols after oxidation of the initially formed oxasilolanes.[3][6] For this transformation, preliminary mechanistic data suggest that the C-H cleavage is likely the turnover-limiting and enantioselectivity-determining step.[3][6]

## Data Presentation

The following tables summarize the quantitative data for the rhodium-catalyzed dehydrogenative silylation of various substrates using a rhodium precursor and a chiral SEGPHOS-type ligand.

Table 1: Enantioselective Silylation of Cyclopropylmethanols[3]

Substrate (Cyclopropylmetha- nol derivative)	Product (Oxasilolane)	Yield (%)	ee (%)
Phenyl	3a	93	83
4-MeO-C6H4	3b	95	85
4-CF3-C6H4	3c	92	82
2-Naphthyl	3d	91	86
2-Thienyl	3e	88	80
Cyclohexyl	3f	85	88
t-Butyl	3g	80	90

Reaction Conditions:  $[\text{Rh}(\text{cod})\text{Cl}]_2$ , (S)-DTBM-SEGPHOS, Diethylsilane, Cyclohexene, 80 °C.

Table 2: Enantioselective Silylation of Diarylmethanols<sup>[4]</sup>

Substrate (Benzophenone derivative)	Product (Benzoxasilole)	Yield (%)	ee (%)
Benzophenone	3a	95	96
4,4'- Dimethoxybenzophenone	3b	92	97
4,4'- Dichlorobenzophenone	3c	90	95
4,4'- Bis(trifluoromethyl)benzophenone	3d	88	94
3,3'- Dimethylbenzophenone	3e	93	98

Reaction Conditions: 1.  $[\text{Ir}(\text{cod})\text{OMe}]_2$  (cat.),  $\text{H}_2\text{SiEt}_2$ . 2.  $[\text{Rh}(\text{cod})\text{Cl}]_2$ , Chiral Ligand, Norbornene.

## Experimental Protocols

General Protocol for the Asymmetric Intramolecular Silylation of a Cyclopropylmethanol:

This protocol is adapted from the procedure described by the Hartwig group.[\[3\]](#)

Materials:

- Cyclopropylmethanol substrate (1.0 equiv)
- $[\text{Rh}(\text{cod})\text{Cl}]_2$  (0.01 equiv)
- (S)-DTBM-SEGPHOS (0.022 equiv)
- Diethylsilane (1.5 equiv)

- Cyclohexene (2.0 equiv)
- Anhydrous, degassed solvent (e.g., THF or Toluene)
- Schlenk tube or glovebox
- Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

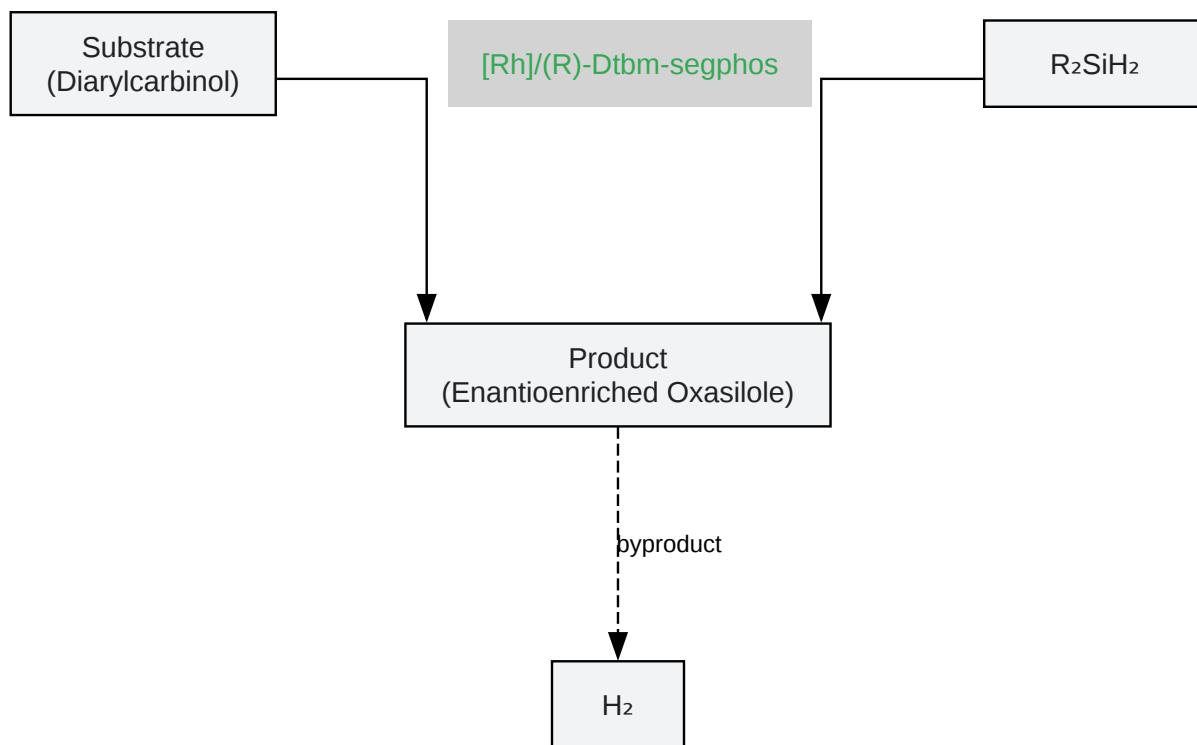
**Procedure:**

- Catalyst Pre-formation: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add  $[\text{Rh}(\text{cod})\text{Cl}]_2$  and (S)-DTBM-SEGPHOS to a dry Schlenk tube equipped with a magnetic stir bar.
- Add a portion of the anhydrous, degassed solvent and stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex.
- Reaction Setup: To the catalyst solution, add the cyclopropylmethanol substrate, followed by cyclohexene and diethylsilane.
- Seal the Schlenk tube and heat the reaction mixture to 80 °C with stirring.
- Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.
- Concentrate the reaction mixture under reduced pressure to remove the solvent and volatile components.
- Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the enantioenriched oxasilolane.
- Characterization: The structure and enantiomeric excess of the product are determined by standard analytical techniques (NMR, HRMS, and chiral HPLC or GC).

## Visualizations

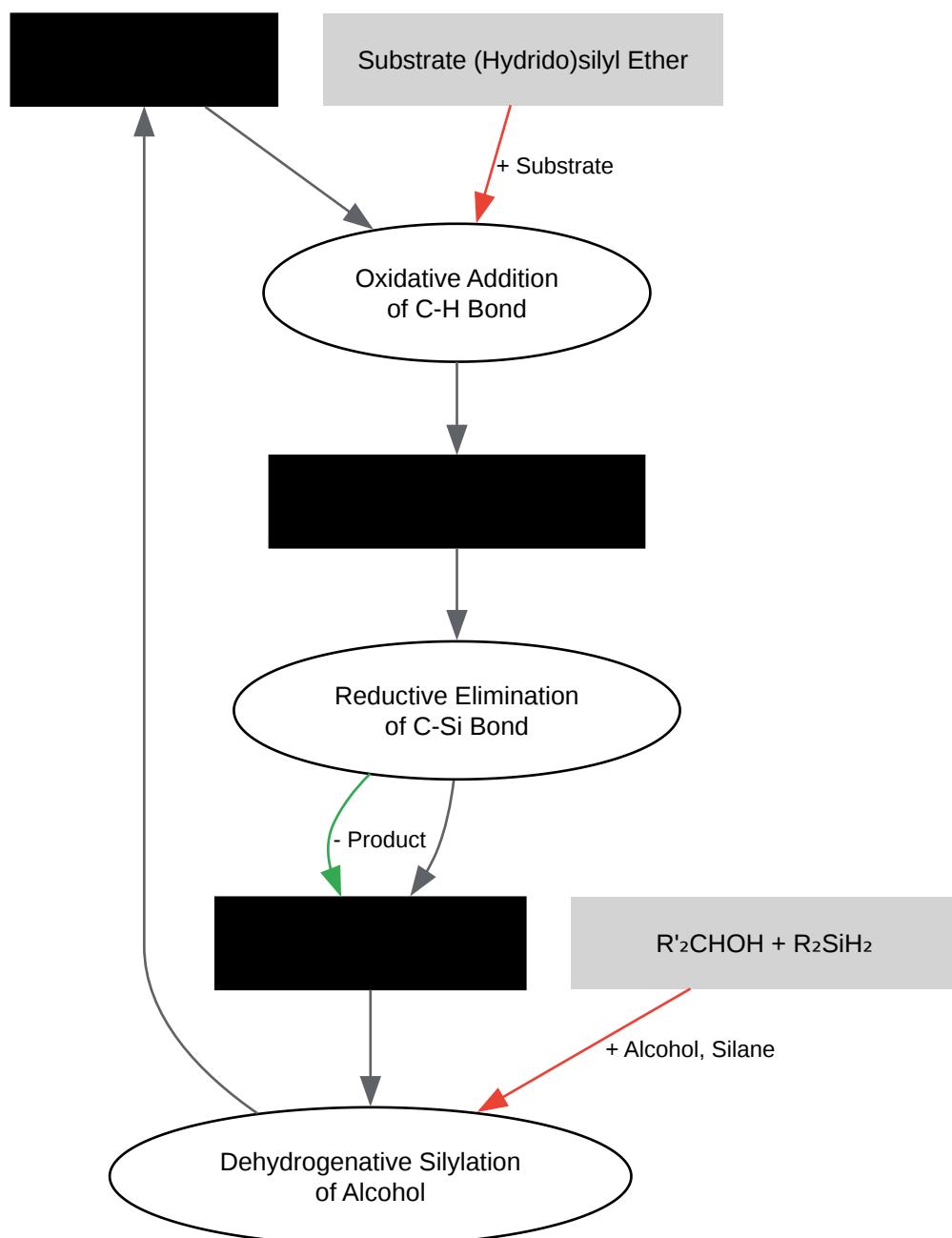
Reaction Scheme and Catalytic Cycle:

The following diagrams illustrate the overall transformation and the proposed catalytic cycle for the rhodium-catalyzed dehydrogenative silylation of an arene C-H bond.



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Caption: Overall Reaction Scheme.



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Caption: Proposed Catalytic Cycle.

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